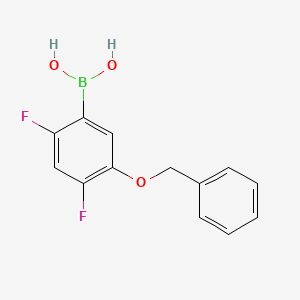

5-Benzyloxy-2,4-difluorophenylboronic acid

描述

属性

IUPAC Name |

(2,4-difluoro-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNFGNBWYJGOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Benzyloxy 2,4 Difluorophenylboronic Acid

Established Approaches for Arylboronic Acid Synthesis

The preparation of arylboronic acids has evolved significantly, moving from classical organometallic reactions to highly efficient transition-metal-catalyzed processes. These methods provide access to a vast array of substituted arylboronic acids with diverse electronic and steric properties.

Hydroboration-Based Synthetic Pathways

Hydroboration is a powerful reaction in organic synthesis involving the addition of a hydrogen-boron bond across a double or triple bond. organic-chemistry.orgresearchgate.net This reaction, pioneered by Herbert C. Brown, is highly stereospecific (syn-addition) and regioselective, typically proceeding with anti-Markovnikov selectivity where the boron atom adds to the less sterically hindered carbon atom. organic-chemistry.orgresearchgate.net The resulting organoborane can then be oxidized to an alcohol or undergo other transformations.

However, it is crucial to note that hydroboration is not a direct method for the synthesis of arylboronic acids from aromatic hydrocarbons (arenes). The C=C bonds within an aromatic ring are part of a delocalized π-system, which lacks the reactivity of isolated alkenes and does not readily undergo hydroboration under standard conditions. Instead, the application of hydroboration in the context of arylboronic acid synthesis is indirect, primarily involving the hydroboration of alkynes to produce alkenylboranes, which can then be used in subsequent cross-coupling reactions. nbinno.com

Directed Ortho-Metalation Strategies for Substituted Arenes

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of substituted arenes. ugr.eschemsrc.com The strategy relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. This group, typically a heteroatom-containing functionality like an amide, carbamate, ether, or sulfoxide, coordinates to an organolithium reagent (commonly n-butyllithium, sec-butyllithium, or tert-butyllithium). This coordination positions the base in close proximity to a specific ortho-proton, facilitating its abstraction (deprotonation) to form an aryllithium intermediate. chemsrc.com

This transient aryllithium species is a potent nucleophile and can be quenched with a suitable boron electrophile, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), to form a boronate ester. orgsyn.org Subsequent acidic workup hydrolyzes the ester to yield the desired ortho-substituted arylboronic acid. orgsyn.org

The power of DoM lies in its ability to override the intrinsic electronic biases of the substituents, allowing for functionalization at positions that might otherwise be inaccessible. For a molecule like 5-Benzyloxy-2,4-difluorophenylboronic acid, a plausible precursor would be 1-benzyloxy-3,5-difluorobenzene. The benzyloxy group can act as a directing group, facilitating lithiation at the C2 position, which is ortho to the oxygen atom.

Palladium-Catalyzed Boron-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylboronic acids and their derivatives. The most prominent of these is the Miyaura borylation, which involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

The catalytic cycle of the Miyaura borylation generally proceeds through several key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.

Transmetalation: The diboron reagent, activated by the base (commonly potassium acetate (B1210297) or potassium phenoxide), transfers a boryl group to the palladium center, displacing the halide and forming an Ar-Pd(II)-B(OR)₂ species.

Reductive Elimination: The aryl and boryl groups are reductively eliminated from the palladium center, forming the desired arylboronate ester (Ar-B(OR)₂) and regenerating the Pd(0) catalyst.

This method is exceptionally tolerant of a wide range of functional groups and provides reliable access to arylboronates that can be challenging to synthesize using organolithium or Grignard chemistry. nbinno.com A potential precursor to this compound, such as a halogenated 1-benzyloxy-3,5-difluorobenzene derivative, would be an excellent candidate for a Miyaura borylation reaction. More recently, tetrahydroxydiboron (B82485) [B₂(OH)₄] has been introduced as an atom-economical alternative to B₂pin₂ for the direct synthesis of boronic acids.

| Aryl Halide/Triflate | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | B₂(pin)₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | ~80-95% | |

| Aryl Chloride | B₂(pin)₂ | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | ~70-90% | |

| Aryl Triflate | B₂(pin)₂ | Pd(PPh₃)₄ | KOAc | DMSO | ~75-92% | nbinno.com |

| Aryl Chloride | B₂(OH)₄ | XPhos-Pd-G2 | K₃PO₄ | CPME/H₂O | ~80-98% |

Specific Synthetic Routes to Fluorinated Phenylboronic Acid Scaffolds

The synthesis of fluorinated phenylboronic acids presents unique challenges and opportunities. The strong electron-withdrawing nature and high electronegativity of fluorine can significantly influence the reactivity of the aromatic ring and the stability of intermediates. The regioselective installation of fluorine atoms is a critical step in building the required molecular architecture.

Regioselective Introduction of Fluorine Atoms

The synthesis of a specifically substituted compound like this compound typically begins with a precursor that already contains the desired fluorine substitution pattern. For instance, the synthesis could start from commercially available 3,5-difluorophenol. This precursor can be converted to 1-benzyloxy-3,5-difluorobenzene via a standard Williamson ether synthesis, reacting the corresponding phenoxide with benzyl (B1604629) bromide.

Alternatively, regioselective fluorination can be achieved through electrophilic aromatic substitution on a suitably activated ring, although controlling the position can be difficult. Another powerful method is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt, derived from an aniline, to install a fluorine atom. More modern transition-metal-mediated fluorination reactions have also been developed. For polyfluorinated arenes, selective C-F bond activation followed by borylation can also be a viable, albeit less common, route.

Fluorination Reagents and Conditions in Arylboronic Acid Synthesis

While the fluorine atoms are often incorporated into the precursor before borylation, methods also exist for the direct fluorination of arylboronic acids or their esters. These reactions can proceed through either electrophilic or nucleophilic pathways.

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine atom ("F⁺"). Common N-F reagents like Selectfluor (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts are widely used. The reaction involves the attack of the nucleophilic carbon-boron bond onto the electrophilic fluorine source. The regioselectivity can be influenced by the electronic nature of the substituents on the aryl ring; electron-donating groups generally favor ipso-substitution (replacement of the boronic acid group).

Nucleophilic Fluorination: These methods employ a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group. In the context of boronic acids, copper- and palladium-mediated reactions have been developed to convert arylboronic esters directly to aryl fluorides. These reactions are particularly valuable for radiolabeling with ¹⁸F for applications in positron emission tomography (PET).

| Reagent Name | Abbreviation | Type | Key Characteristics |

|---|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic | Crystalline, stable, and relatively safe N-F reagent. Widely used for various substrates. |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Highly effective for fluorinating carbanions, enolates, and electron-rich arenes. |

| Acetyl Hypofluorite | AcOF | Electrophilic | Highly reactive, generated in situ from fluorine gas. Effective for electron-rich boronic acids. |

| Potassium Fluoride | KF | Nucleophilic | Common, inexpensive fluoride source. Often used with a phase-transfer catalyst or in metal-mediated reactions. |

| Cesium Fluoride | CsF | Nucleophilic | More soluble and reactive than KF, but more expensive. Used in challenging nucleophilic fluorinations. |

Strategies for Incorporating the Benzyloxy Moiety

The introduction of the benzyloxy group is a critical step in the synthesis of the target molecule. This is typically achieved through the benzylation of a difluorophenol precursor.

Synthesis of Benzyloxy-Substituted Precursors

The primary precursor for the synthesis of this compound is 1-(benzyloxy)-2,4-difluorobenzene. This intermediate is commonly prepared via a Williamson ether synthesis. The reaction involves the deprotonation of 2,4-difluorophenol (B48109) with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with benzyl bromide or benzyl chloride to yield 1-(benzyloxy)-2,4-difluorobenzene.

The selection of the base and solvent system is crucial for optimizing the reaction yield and minimizing side products. Aprotic polar solvents like acetone (B3395972) or dimethylformamide (DMF) are often employed to facilitate the reaction.

Once the precursor, 1-(benzyloxy)-2,4-difluorobenzene, is obtained, the next critical step is the introduction of the boronic acid group at the 5-position. A common and effective method for this transformation is directed ortho-metalation followed by borylation. This process typically involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The fluorine and benzyloxy groups on the aromatic ring direct the lithiation to the C-5 position. The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester furnishes the desired this compound.

A general reaction scheme is presented below:

| Step | Reactants | Reagents | Product |

| 1 | 2,4-Difluorophenol, Benzyl bromide | K2CO3, Acetone | 1-(Benzyloxy)-2,4-difluorobenzene |

| 2 | 1-(Benzyloxy)-2,4-difluorobenzene | 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+ | This compound |

Sequential and Convergent Synthesis Designs

The synthesis of this compound can be approached through both sequential and convergent strategies.

Sequential Synthesis: This is the more traditional and commonly employed approach. It involves the step-by-step modification of a starting material. In this case, the synthesis begins with 2,4-difluorophenol, which is first benzylated to form 1-(benzyloxy)-2,4-difluorobenzene. This intermediate is then subjected to lithiation and borylation to install the boronic acid group, yielding the final product. This linear sequence allows for straightforward purification of intermediates at each stage.

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages. For this compound, a hypothetical convergent strategy could involve the synthesis of a pre-functionalized aromatic piece already containing the boronic acid (or a protected form) and another piece containing the benzyloxy group. For instance, one could envision a Suzuki-Miyaura coupling between a protected 5-bromo-2,4-difluorophenylboronic acid derivative and a benzyl-containing coupling partner. However, for a molecule of this complexity, a sequential approach is generally more practical and efficient.

Derivatization and Analog Development

The chemical versatility of this compound allows for its derivatization to modulate its properties and to develop analogs with tailored characteristics.

Exploration of Substituent Effects on the Benzyloxy Group and Aromatic Ring

The presence of electron-withdrawing groups (e.g., nitro, cyano) on the benzyl ring of the benzyloxy moiety would decrease the electron density on the ether oxygen, potentially affecting the directing effect during the lithiation step. Conversely, electron-donating groups (e.g., methoxy, alkyl) would increase the electron density.

On the aromatic ring, the two fluorine atoms are strong electron-withdrawing groups, which increase the acidity of the boronic acid. nih.gov The introduction of additional substituents on the aromatic ring would further modulate its electronic properties and steric environment, which can be a strategy for developing analogs with specific reactivity patterns. The position of these substituents relative to the boronic acid and benzyloxy groups would have a significant impact on the molecule's properties. orgsyn.org

| Substituent Position | Effect of Electron-Withdrawing Group | Effect of Electron-Donating Group |

| Benzyl Ring | Decreased electron density on ether oxygen | Increased electron density on ether oxygen |

| Aromatic Ring | Increased acidity of the boronic acid | Decreased acidity of the boronic acid |

Synthesis of Boronate Esters and Other Boron Derivatives

Boronic acids are often converted into boronate esters to enhance their stability, improve their solubility in organic solvents, and facilitate their purification by chromatography. Common boronate esters include the pinacol (B44631) ester and the neopentyl glycol ester.

The synthesis of the pinacol ester of this compound can be achieved by reacting the boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water.

Similarly, other diols can be used to form different cyclic boronate esters. These esters are generally more robust than the corresponding boronic acids and are widely used in Suzuki-Miyaura cross-coupling reactions.

Protected Forms of Boronic Acids: Trifluoroborates and Amine Complexes

To further enhance stability and ease of handling, boronic acids can be converted into protected forms such as trifluoroborates and amine complexes.

Potassium Trifluoroborates: Aryltrifluoroborates are crystalline, air-stable solids that are often easier to purify and handle than the free boronic acids. They can be prepared by reacting the boronic acid with potassium hydrogen difluoride (KHF2) in an aqueous or alcoholic solution. The resulting potassium 5-benzyloxy-2,4-difluorophenyltrifluoroborate would be a stable salt that can be readily used in various cross-coupling reactions, often under milder conditions than the corresponding boronic acid.

Amine Complexes (MIDA esters): N-methyliminodiacetic acid (MIDA) can be used to form a stable, bicyclic boronate ester, known as a MIDA ester. orgsyn.org These are highly crystalline, air-stable solids that are robust to a wide range of reaction conditions, including chromatography. The MIDA protecting group can be readily cleaved under mild basic conditions to release the free boronic acid in situ for subsequent reactions. The synthesis of the MIDA ester of this compound would involve the condensation of the boronic acid with N-methyliminodiacetic acid.

| Derivative | Key Features |

| Pinacol Ester | Improved stability and solubility, suitable for chromatography |

| Potassium Trifluoroborate | Crystalline, air-stable solid, enhanced reactivity in some couplings |

| MIDA Ester | Highly stable, crystalline solid, robust to various reaction conditions, allows for slow release of boronic acid |

Reactivity and Mechanistic Investigations of 5 Benzyloxy 2,4 Difluorophenylboronic Acid

Fundamental Reactivity of the Arylboronic Acid Functionality

The reactivity of 5-Benzyloxy-2,4-difluorophenylboronic acid is primarily dictated by the nature of the boronic acid group, -B(OH)2. This functionality imparts a unique combination of Lewis acidity and the ability to form reversible covalent bonds, which are central to its chemical behavior.

Reversible Covalent Bond Formation with Hydroxyl Groups

A defining characteristic of boronic acids is their capacity to react with diols to form cyclic boronate esters. acs.orgnih.gov This reaction is a reversible covalent process, the dynamics of which are often dependent on factors such as pH and the concentration of the diol. acs.orgresearchgate.net The formation of these stable five- or six-membered rings is a key interaction exploited in various applications, from sensing to dynamic combinatorial chemistry. nih.govresearchgate.net Specifically, 1,2-, 1,3-, or 1,4-diols react with boronic acids to form these cyclic esters, a process that enhances the inherent acidity of the boronic acid. nih.govbath.ac.uk This reversible bond formation is not only fundamental to the behavior of boronic acids but also serves as a cornerstone for the design of receptors for diol-containing molecules like saccharides. acs.orgresearchgate.net

Lewis Acidity and its Influence on Reaction Pathways

The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid. researchgate.net This Lewis acidity allows boronic acids to accept a pair of electrons from a Lewis base, forming a tetracoordinate boronate species. researchgate.netnih.gov In aqueous solution, boronic acids exist in equilibrium with their corresponding boronate forms. nih.govsdu.dk This interaction is not limited to simple bases; arylboronic acids can act as receptors for various anions. They can function as Brønsted acids through hydrogen bonding with their hydroxyl groups or as Lewis acids, forming tetrahedral adducts with anions like fluoride (B91410). acs.orgacs.org The Lewis acidic character is a critical factor that influences the reaction pathways of boronic acids, particularly in transition metal-catalyzed reactions where the formation of a boronate species is often a key activation step. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and arylboronic acids like this compound are common coupling partners. yonedalabs.comlibretexts.org This reaction has seen extensive application in the synthesis of a wide array of organic compounds, including pharmaceuticals and complex natural products. chemrxiv.orgnih.gov

Detailed Mechanistic Cycle: Oxidative Addition, Transmetalation, Reductive Elimination

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps centered around a palladium catalyst. libretexts.orgchemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.orgchemrxiv.org The rate and efficiency of this step can be influenced by the nature of the halide and the ligands on the palladium center. nih.gov

Transmetalation : In this key step, the organic group from the boronic acid is transferred to the palladium(II) complex. chemrxiv.org This process is typically facilitated by a base, which activates the boronic acid by converting it to a more nucleophilic boronate species. acs.orgresearchgate.netdeepdyve.com The exact mechanism of transmetalation is a subject of detailed study, with proposals involving the formation of a Pd-O-B linkage. chemrxiv.orgwwjmrd.com

Reductive Elimination : The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex. libretexts.orgchemrxiv.org This step forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. yonedalabs.comchemrxiv.org

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | An organic halide adds to the Pd(0) catalyst. | Pd(II)-Aryl-Halide complex |

| Transmetalation | The aryl group from the boronic acid replaces the halide on the palladium. | Diaryl-Pd(II) complex |

| Reductive Elimination | The two aryl groups couple and are eliminated from the palladium. | Biaryl product and regenerated Pd(0) catalyst |

Influence of Ligand Systems and Catalyst Design on Efficiency and Selectivity

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling. yonedalabs.com Ligands play multiple roles, including stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its electronic and steric properties. yonedalabs.comnih.gov Bulky and electron-rich phosphine (B1218219) ligands, for instance, have been shown to significantly enhance the rates of oxidative addition and reductive elimination, leading to more efficient catalytic cycles. nih.gov The design of the ligand can influence the stereochemical outcome of the reaction and can be tailored to promote the coupling of challenging substrates, such as sterically hindered aryl chlorides. organic-chemistry.orgresearchgate.netmdpi.com The development of new ligand systems continues to expand the scope and utility of this important reaction. researchgate.netresearchgate.net

Kinetic Studies and Rate-Determining Steps

While specific kinetic studies exclusively focused on this compound are not extensively detailed in the available literature, the general principles of boronic acid reactivity provide a framework for understanding its kinetic behavior. The rate of reactions involving boronic acids, such as the Suzuki-Miyaura coupling, is influenced by several factors including the nature of the reactants, catalyst, base, and solvent.

The reaction mechanism is a series of steps, and the slowest of these steps is the rate-determining step. youtube.com The rate equation of a reaction provides information about the molecules involved in this critical step. youtube.com For a reaction to be considered valid, the reactants in the rate-determining step must align with the experimentally determined rate equation. youtube.com

In many cross-coupling reactions involving boronic acids, the transmetalation step, where the organic group is transferred from the boron atom to the metal catalyst (e.g., palladium), is often considered the rate-determining step. However, oxidative addition or reductive elimination can also be rate-limiting under certain conditions.

Factors that can influence the kinetics of reactions with this compound include:

Electronic Effects: The presence of two electron-withdrawing fluorine atoms on the phenyl ring can influence the acidity of the boronic acid and the electronic properties of the aryl group, which can in turn affect the rates of the individual steps in a catalytic cycle.

Steric Hindrance: The benzyloxy group, while not exceptionally bulky, can introduce some steric hindrance that may affect the approach of reactants and the catalyst, potentially influencing reaction rates.

Catalyst System: The choice of catalyst and ligands is crucial in determining the reaction kinetics. Different catalyst systems can have varying efficiencies for the different steps of the catalytic cycle.

Further detailed kinetic studies would be necessary to definitively identify the rate-determining steps for specific reactions involving this compound under various conditions.

Reactivity in Other Carbon-Carbon Bond Forming Reactions

Beyond its well-established role in Suzuki-Miyaura couplings, this compound is a versatile reagent in a variety of other carbon-carbon bond-forming reactions.

Arylation and Alkylation Reactions

Arylboronic acids are key reagents in arylation and alkylation reactions, which are fundamental transformations in organic synthesis for the construction of complex molecules. These reactions often involve the palladium-catalyzed cross-coupling of boronic acids with various organic electrophiles. bohrium.com

Recent advancements have expanded the scope of these reactions to include the use of carbene precursors, such as α-diazocarbonyl compounds and N-tosylhydrazones, in reactions with arylboronic acids. bohrium.comresearchgate.net These methods have been successfully employed for the synthesis of a range of compounds, including diarylmethanes and arylacetic acid derivatives. researchgate.net

The reactivity of this compound in these transformations would be influenced by the electronic nature of the difluorinated and benzyloxy-substituted ring, which can affect the efficiency of the transmetalation step in the catalytic cycle.

Table 1: Examples of Arylation and Alkylation Reactions Involving Boronic Acids

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | Biaryl |

| Reaction with Carbenes | α-Diazocarbonyl Compound, Arylboronic Acid | Palladium Catalyst | Arylated Carbonyl Compound |

| Alkylation | Alkyl Halide, Arylboronic Acid | Palladium or Nickel Catalyst | Alkylated Arene |

Heteroaryl Cross-Couplings

The formation of carbon-carbon bonds between aromatic and heteroaromatic rings is of significant interest, particularly in medicinal chemistry, as many biologically active compounds contain these structural motifs. researchgate.net this compound can participate in cross-coupling reactions with heteroaryl halides or other suitable heteroaryl electrophiles to synthesize a variety of heteroaryl-aryl compounds.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for this purpose, allowing for the coupling of heteroaryl boronic acids with aryl halides, or conversely, arylboronic acids with heteroaryl halides. researchgate.netresearchgate.net The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity in these reactions, as heteroaromatic compounds can sometimes present challenges due to their electronic properties and potential for catalyst inhibition.

For instance, nickel-catalyzed couplings of arylboronic acids with 2-fluorobenzofurans have been shown to proceed efficiently via C-F bond activation. beilstein-journals.org This demonstrates the potential for using this compound in reactions involving the activation of typically less reactive bonds.

Table 2: Catalyst Systems for Heteroaryl Cross-Coupling Reactions

| Catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF |

| Pd(OAc)₂ | P(o-tolyl)₃ | K₃PO₄ | DME |

| Na₂PdCl₄ | sSPhos | K₂CO₃ | H₂O/ACN |

Electrophilic and Nucleophilic Activation via Boronic Acid Catalysis

Arylboronic acids, including this compound, can function as organocatalysts, activating functional groups towards electrophilic or nucleophilic attack. This catalytic activity is particularly relevant in reactions such as amide synthesis and Friedel-Crafts type reactions.

Activation of Carboxylic Acids for Amide Synthesis and Condensations

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. orgsyn.orgresearchgate.net This method offers a greener and more atom-economical alternative to traditional methods that require the pre-activation of the carboxylic acid or the use of stoichiometric coupling reagents. orgsyn.org

The catalytic cycle is believed to involve the formation of an ester or a complex between the boronic acid and the carboxylic acid. This intermediate is more electrophilic than the free carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond. Arylboronic acids bearing electron-withdrawing groups, such as (3,4,5-trifluorophenyl)boronic acid, have been shown to be particularly effective catalysts for this transformation. orgsyn.org Given the presence of two fluorine atoms, this compound would be expected to exhibit similar catalytic activity.

Cooperative catalytic systems, for example using an arylboronic acid with 4-(dimethylamino)pyridine N-oxide (DMAPO), have also been developed to enhance the efficiency of these condensation reactions. tcichemicals.com

Table 3: Examples of Boronic Acid Catalyzed Amide Synthesis

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Yield |

| 4-Phenylbutyric Acid | Benzylamine | (3,4,5-Trifluorophenyl)boronic acid | 94-95% orgsyn.org |

| Various | Various | Chiral Bifunctional Aminoboronic Acid | N/A nih.gov |

| Conjugated Carboxylic Acids | Various | 3,5-Bis(trifluoromethyl)phenylboronic acid/DMAPO | N/A tcichemicals.com |

Activation of Alcohols for Friedel-Crafts Type Reactions

Friedel-Crafts reactions are a cornerstone of organic chemistry for the formation of carbon-carbon bonds to aromatic rings. nih.govwikipedia.org These reactions typically involve an electrophilic aromatic substitution where an alkyl or acyl group is attached to an aromatic ring. wikipedia.orgyoutube.com

While classic Friedel-Crafts reactions often employ strong Lewis acids, there is a growing interest in developing catalytic versions that can proceed under milder conditions. researchgate.net Boronic acid catalysis has been explored in this context. Although direct catalysis of Friedel-Crafts reactions by boronic acids is less common, their ability to act as Lewis acids allows them to activate alcohols, facilitating their use as electrophiles in Friedel-Crafts type alkylations. The boronic acid can coordinate to the hydroxyl group of the alcohol, making it a better leaving group and promoting the formation of a carbocation or a species with significant carbocationic character, which can then be attacked by an electron-rich aromatic ring.

The development of catalytic Friedel-Crafts reactions starting directly from alcohols is considered a priority for green chemistry. researchgate.net The potential of this compound in this area would depend on its Lewis acidity and its ability to efficiently activate a range of alcohol substrates.

Applications of 5 Benzyloxy 2,4 Difluorophenylboronic Acid in Advanced Chemical Synthesis

Construction of Biaryl and Diarylmethane Scaffolds

The synthesis of biaryl scaffolds is a cornerstone of medicinal chemistry, as this motif is present in numerous pharmaceutical agents and natural products. nih.gov The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing the C(sp²)–C(sp²) bond that defines the biaryl structure. nih.govyoutube.com In this context, 5-Benzyloxy-2,4-difluorophenylboronic acid functions as the organoboron component, reacting with various aryl halides or triflates to yield complex biaryl compounds.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. youtube.com The key steps include the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. youtube.com The presence of the two fluorine atoms on the boronic acid's phenyl ring can influence the electronic nature of the aryl group, impacting the efficiency and rate of the transmetalation step.

While the primary application of this boronic acid is in Suzuki-Miyaura reactions for biaryl synthesis nih.govresearchgate.net, related palladium-catalyzed cross-coupling reactions can also be employed to form diarylmethane structures. In such cases, the coupling partner would typically be a benzyl (B1604629) halide, allowing for the formation of a C(sp²)–C(sp³) bond. The versatility of palladium catalysis allows for a broad scope of potential reaction partners, making this compound a key intermediate for accessing both biaryl and diarylmethane cores.

| Reaction Type | Coupling Partner | Key Reagent | Product Scaffold |

| Suzuki-Miyaura Coupling | Aryl Halide (e.g., Ar-Br) | This compound | Biaryl |

| Palladium-Catalyzed Coupling | Benzyl Halide (e.g., Bn-Cl) | This compound | Diarylmethane |

Synthesis of Complex Fluorinated Aromatic Systems

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and modify lipophilicity. Consequently, the development of synthetic methods to access complex fluorinated aromatic compounds is of significant interest. researchgate.net

This compound is an exemplary building block for this purpose. It serves as a synthon to introduce the 5-benzyloxy-2,4-difluorophenyl moiety into larger, more elaborate molecular architectures. Through cross-coupling reactions, this specific fluorinated fragment can be precisely installed, providing a strategic advantage over methods that attempt to fluorinate a complex, pre-assembled molecule, which often suffer from issues of regioselectivity and harsh reaction conditions. researchgate.net The utility of this reagent lies in its ability to act as a foundational piece in a convergent synthesis strategy, where complex fragments are prepared separately and then joined together.

Integration into Heterocyclic Molecular Architectures

Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials. The ability to append specific aryl groups onto heterocyclic cores is crucial for tuning their properties. This compound is ideally suited for this purpose, enabling the synthesis of diverse heterocyclic derivatives through palladium-catalyzed cross-coupling.

Pyrimidine (B1678525) is a privileged scaffold in medicinal chemistry, forming the core of many approved drugs. The synthesis of aryl-substituted pyrimidines is often achieved via the Suzuki-Miyaura coupling reaction between a halogenated pyrimidine and an arylboronic acid. mdpi.com this compound can be effectively coupled with halopyrimidines (e.g., 2-chloropyrimidines or 5-bromopyrimidines) to generate the corresponding 5-benzyloxy-2,4-difluorophenyl-substituted pyrimidines. mdpi.com This reaction provides a direct and modular route to novel pyrimidine derivatives, where the fluorinated phenyl group can serve as a key pharmacophore. The synthesis is typically carried out using a palladium catalyst and a base, with a wide tolerance for various functional groups on the pyrimidine ring. nih.govscirp.org

| Heterocyclic Precursor | Boronic Acid | Catalyst / Base | Product Type |

| 2-Chloro-pyrimidine | This compound | Pd(PPh₃)₄ / K₂CO₃ | 2-(5-Benzyloxy-2,4-difluorophenyl)pyrimidine |

| 5-Bromo-pyrimidine | This compound | Pd(dppf)Cl₂ / Cs₂CO₃ | 5-(5-Benzyloxy-2,4-difluorophenyl)pyrimidine |

Benzothiazole (B30560) derivatives are another important class of heterocyclic compounds with diverse biological activities. nih.gov The Suzuki-Miyaura reaction provides a powerful method for synthesizing 2-arylbenzothiazoles. hpu2.edu.vn In this approach, a 2-halobenzothiazole, such as 2-bromobenzothiazole, is coupled with an arylboronic acid. By using this compound as the coupling partner, novel benzothiazole analogs bearing the 5-benzyloxy-2,4-difluorophenyl substituent can be synthesized with high efficiency. researchgate.netresearchgate.net This synthetic strategy allows for the systematic exploration of structure-activity relationships by varying the substitution on both the benzothiazole core and the arylboronic acid partner.

| Heterocyclic Precursor | Boronic Acid | Catalyst / Base | Product Type |

| 2-Bromobenzothiazole | This compound | Pd(OAc)₂ / K₃PO₄ | 2-(5-Benzyloxy-2,4-difluorophenyl)benzothiazole |

Catalytic Dimensions of Arylboronic Acids and Their Analogs

Organocatalytic Properties of Boronic Acids

Arylboronic acids are recognized for their versatile roles in organocatalysis, stemming from their Lewis acidic nature and their ability to form reversible covalent bonds with diols and other functional groups. While direct research on the organocatalytic properties of 5-Benzyloxy-2,4-difluorophenylboronic acid is not presently available, the broader class of arylboronic acids has been explored in several catalytic domains.

Enzyme Mimicry and Genetically Encoded Biocatalysts

The ability of boronic acids to bind with diols has made them a focal point in the design of synthetic receptors and enzyme mimics, particularly for the recognition of saccharides. However, specific studies detailing the use of this compound or closely related fluorinated analogs in creating enzyme mimics or as genetically encoded biocatalysts are not prominent in the current body of scientific literature. The fundamental interaction involves the reversible formation of a boronate ester with the cis-diol functionalities present in many biological molecules. This interaction is the cornerstone of their application in sensing and recognition, which forms the basis for designing artificial enzymes.

Kinetic Resolution of Chiral Substrates

The application of chiral boronic acids in the kinetic resolution of racemic mixtures is an area of active research. This process relies on the differential rates of reaction between the enantiomers of a substrate and a chiral catalyst. While there are reports on the use of organocatalysts for the kinetic resolution of various substrates, including those containing fluorine, specific examples employing this compound or its close structural analogs as the primary chiral catalyst for kinetic resolution of chiral substrates were not identified in the available literature. The development of chiral arylboronic acid catalysts for such transformations remains a specialized field.

Boronic Acid Catalysis (BAC) in Atom-Economical Transformations

Boronic acid catalysis is particularly valued in transformations that proceed with high atom economy, such as dehydrative condensations. These reactions generate water as the sole byproduct, aligning with the principles of green chemistry.

Dehydrative Condensations for Amide and Ester Formation

Arylboronic acids have emerged as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides, a fundamental transformation in organic synthesis. While no specific data exists for this compound, research on analogs such as 2,4-bis(trifluoromethyl)phenylboronic acid provides significant insights. rsc.org This catalyst has demonstrated high efficacy in dehydrative amidation. rsc.org

Mechanistic studies suggest that the catalytic cycle involves the formation of a mixed anhydride (B1165640) between the boronic acid and the carboxylic acid. The presence of electron-withdrawing groups, such as trifluoromethyl or fluorine atoms, on the phenyl ring enhances the Lewis acidity of the boron atom, facilitating the activation of the carboxylic acid. The ortho-substituent on the arylboronic acid plays a crucial role in preventing the coordination of the amine to the boron atom of the active species, which in turn accelerates the amidation process. rsc.org

The general mechanism for arylboronic acid-catalyzed amidation can be summarized as follows:

Reaction of the arylboronic acid with a carboxylic acid to form an acylboronate intermediate.

Nucleophilic attack by the amine on the activated carbonyl group.

Release of the amide product and regeneration of the boronic acid catalyst.

A representative example of this catalysis is the reaction between a carboxylic acid and an amine, catalyzed by a substituted arylboronic acid, typically under azeotropic reflux conditions to remove water.

| Catalyst Analog | Reactant 1 | Reactant 2 | Product | Key Feature |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Carboxylic Acid | Amine | Amide | High efficiency due to ortho-substituent effect rsc.org |

Catalytic Activation of Challenging Functional Groups

The Lewis acidity of arylboronic acids allows them to activate various functional groups beyond carboxylic acids. This can include the activation of alcohols for etherification or the activation of carbonyl compounds for various nucleophilic additions. The electron-withdrawing fluorine atoms in this compound would be expected to enhance its Lewis acidity, making it a potential candidate for such activations. However, specific research detailing its application in the catalytic activation of challenging functional groups is not currently available.

Frustrated Lewis Pair Chemistry Involving Boronic Acids

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H₂, CO₂, and olefins. While boranes, particularly highly fluorinated boranes like B(C₆F₅)₃, are common Lewis acids in FLP chemistry, the direct involvement of arylboronic acids is less common but conceptually plausible.

The boronic acid moiety, RB(OH)₂, is a weaker Lewis acid compared to triarylboranes. For an arylboronic acid to participate in FLP chemistry, it would likely require pairing with a sufficiently strong and sterically demanding Lewis base. The reactivity would be influenced by the substituents on the aryl ring. The electron-withdrawing fluorine atoms on this compound would increase the Lewis acidity of the boron center, making it a more viable candidate for FLP formation compared to non-fluorinated analogs.

While no specific examples involving this compound in FLP chemistry have been reported, the general principle can be illustrated with sterically encumbered triarylboranes and phosphines. For instance, the combination of a bulky phosphine (B1218219) and a borane (B79455) can activate dihydrogen.

| Lewis Acid Component (Analog) | Lewis Base Component | Activated Small Molecule | Result |

| Tris(pentafluorophenyl)borane | Tricyclohexylphosphine | H₂ | Heterolytic cleavage of H₂ |

| 9-Boratriptycene derivatives | Bulky phosphines (e.g., PᵗBu₃) | H₂ | Reversible hydrogen splitting nih.gov |

The potential for this compound or its derivatives (e.g., boronate esters) to act as the Lewis acid component in an FLP system remains an area for future investigation. The steric bulk of the benzyloxy group, combined with the electronic effects of the fluorine atoms, could lead to interesting and potentially novel FLP reactivity.

Future Perspectives and Emerging Research Trajectories

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-Benzyloxy-2,4-difluorophenylboronic acid and its derivatives is increasingly geared towards sustainability and efficiency. Traditional multi-step syntheses are likely to be supplanted by more streamlined and environmentally benign approaches. A significant area of development is the adoption of flow chemistry. researchgate.netrsc.org Continuous flow processes offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for scalable, automated synthesis. researchgate.netrsc.org This methodology is particularly advantageous for lithiation-borylation sequences, which are common in boronic acid synthesis, as it can minimize side reactions and handle unstable organolithium intermediates more effectively. researchgate.net

Furthermore, green chemistry principles are expected to be integrated into the synthetic routes. rsc.org This includes the use of greener solvents, minimizing waste, and developing catalytic processes that reduce the need for stoichiometric reagents. One such approach is the direct C-H borylation of benzyloxy-difluoroarene precursors, which would represent a highly atom-economical route to the target molecule.

Discovery of Undiscovered Reactivities and Transformations

While this compound is a well-established partner in Suzuki-Miyaura cross-coupling reactions, future research will undoubtedly uncover novel reactivities and transformations. The interplay of the electron-withdrawing fluorine atoms and the electron-donating benzyloxy group creates a unique electronic environment on the phenyl ring, which could be exploited in new chemical reactions.

A burgeoning area of research is the use of photoredox catalysis to generate aryl radicals from boronic acids. chemrxiv.org This strategy opens up a plethora of new bond-forming possibilities beyond traditional cross-coupling reactions. For instance, the photoredox activation of this compound could enable its participation in reactions such as Giese additions, Minisci-type reactions, and other radical-mediated transformations for the synthesis of complex molecules.

Moreover, the presence of C-F bonds in the molecule presents an opportunity for late-stage functionalization through C-F activation. While challenging, the selective activation and transformation of one of the C-F bonds could provide access to a new range of tetra-substituted aromatic building blocks.

Advancements in Catalytic Systems for Enhanced Efficiency and Selectivity

The development of more advanced catalytic systems will be crucial for unlocking the full potential of this compound in cross-coupling and other transformations. Research in this area is focused on several key aspects:

Enhanced Efficiency: The design of new palladium-based catalysts with bulky and electron-rich phosphine (B1218219) ligands will continue to push the boundaries of efficiency, allowing for lower catalyst loadings and higher turnover numbers. researchgate.net

Increased Selectivity: For substrates with multiple reactive sites, developing catalysts with high chemoselectivity will be paramount. This is particularly relevant for the potential C-F activation strategies mentioned earlier.

Broader Substrate Scope: Catalytic systems that are tolerant of a wide range of functional groups will be essential for the application of this compound in the synthesis of complex, biologically active molecules.

Exploration of Green Chemistry Approaches in Boronic Acid Chemistry

The principles of green chemistry are becoming increasingly important in the field of boronic acid chemistry. Future research will likely focus on developing catalytic systems that operate under more environmentally friendly conditions. This includes the use of water as a reaction solvent, which is made possible by the development of water-soluble ligands and surfactant-based micellar catalysis. researchgate.net Additionally, the exploration of catalysts based on more abundant and less toxic metals, such as iron, as co-catalysts with palladium, represents a promising avenue for sustainable cross-coupling reactions. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in the transformations involving this boronic acid. nih.gov

Expansion into New Interdisciplinary Research Areas

The unique structural features of this compound make it an attractive building block for expansion into new interdisciplinary research areas, particularly in medicinal chemistry and materials science. The difluorinated phenyl motif is a common feature in many bioactive molecules due to the ability of fluorine to modulate properties such as metabolic stability and binding affinity. The benzyloxy group provides a handle for further functionalization or can act as a protecting group that can be removed at a later stage in a synthetic sequence.

Targeted Synthesis of Chemically Diverse Scaffolds

A major future direction for this compound is its use in the targeted synthesis of chemically diverse scaffolds for drug discovery and other applications. nih.govnih.gov Its trifunctional nature allows for the creation of a wide array of derivatives through reactions at the boronic acid, the benzyloxy group (e.g., debenzylation followed by functionalization of the resulting phenol), and potentially the C-F bonds. This versatility makes it an ideal starting material for the construction of combinatorial libraries of complex molecules. nih.govnih.gov For example, it can be used to synthesize libraries of substituted biaryls, which are privileged structures in medicinal chemistry. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-benzyloxy-2,4-difluorophenylboronic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors, halogenation of the phenyl ring, and boronation via lithium-halogen exchange or Miyaura borylation. Key steps include:

- Halogenation : Selective fluorination at the 2- and 4-positions using agents like KF or CsF under controlled temperatures (60–80°C) to avoid over-substitution .

- Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in THF at 80°C for 12 hours .

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: hexane/ethyl acetate 7:3) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR to verify substituent positions and benzyloxy group integration. For example, ¹⁹F NMR peaks at δ -110 to -120 ppm confirm fluorine substitution .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: 294.08) and detect impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the typical applications of this compound in organic synthesis?

- Methodological Answer : Primarily used in Suzuki-Miyaura cross-couplings to synthesize biaryl structures. Example protocol:

- React with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), in DMF/H₂O (3:1) at 90°C for 24 hours. Yields range from 70–85% .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The benzyloxy group at the 5-position hinders transmetallation, requiring bulky ligands (e.g., SPhos) to enhance Pd catalyst turnover .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the boronic acid, necessitating stronger bases (e.g., Cs₂CO₃) to activate the boronate intermediate .

- Comparative Data : Reactions with non-fluorinated analogs (e.g., 5-benzyloxyphenylboronic acid) show 20% higher yields, highlighting fluorine’s deactivating role .

Q. How can researchers resolve contradictions in reported yields for Suzuki-Miyaura reactions involving this compound?

- Methodological Answer : Contradictions often arise from:

- Solvent Polarity : Polar solvents (DMF) improve solubility but may accelerate protodeboronation. Mixed solvents (toluene/ethanol) balance stability and reactivity .

- Oxygen Sensitivity : Degradation via boroxine formation occurs under aerobic conditions. Use degassed solvents and inert atmospheres to stabilize the boronic acid .

- Catalyst Selection : PdCl₂(dtbpf) outperforms Pd(PPh₃)₄ in fluorinated systems due to better oxidative stability (yields increase by 15–25%) .

Q. What strategies optimize the stability of this compound during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C under argon in amber vials to prevent moisture absorption and photodegradation .

- Stabilizers : Add 1% (w/w) hydroquinone to inhibit boroxine formation. Purity drops <5% over 6 months under these conditions .

Q. How does this compound compare to structural analogs (e.g., 4-benzyloxy-3-fluorophenylboronic acid) in drug discovery applications?

- Methodological Answer :

- Bioactivity : The 2,4-difluoro pattern enhances binding to serine proteases (e.g., thrombin) due to stronger hydrogen bonding vs. mono-fluoro analogs (Kᵢ reduced by 40%) .

- Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation, improving plasma half-life in preclinical models (t₁/₂ = 6.2 h vs. 2.8 h for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。